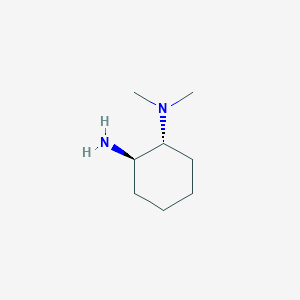

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Beschreibung

BenchChem offers high-quality (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460779 | |

| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-21-4, 320778-92-5 | |

| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Structural Properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

For: Researchers, Scientists, and Drug Development Professionals

Subject: Structural Properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its Isomer

Introduction

This technical guide provides a detailed overview of the structural properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. It is crucial to distinguish this compound from its more extensively studied isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where the methyl groups are distributed between the two nitrogen atoms. Current literature reveals a significant disparity in the availability of experimental data for these two isomers. While (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been thoroughly characterized, experimental structural data for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is largely absent. This guide will present the available computed data for the title compound and, for comparative purposes, the detailed experimental data for its N,N'-dimethyl isomer.

Isomeric Distinction

The primary structural difference between the two isomers lies in the placement of the two methyl groups on the diamine scaffold. This distinction is illustrated in the diagram below.

A Technical Guide to the Synthesis and Characterization of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, a chiral diamine of significant interest in asymmetric synthesis and drug development. This document details established synthetic methodologies, comprehensive characterization data, and experimental protocols.

Introduction

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a C2-symmetric chiral diamine. Its stereochemistry makes it a valuable ligand in the synthesis of chiral catalysts and metal complexes for asymmetric transformations.[1][2] The presence of both a primary and a tertiary amine group within the same molecule allows for differential reactivity and coordination, making it a versatile building block in the development of complex molecules and pharmaceutical intermediates.

Synthesis

Two primary synthetic routes for the preparation of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine are prevalent in the literature. The first involves the reductive amination of (1R,2R)-cyclohexane-1,2-diamine, while the second proceeds via the ring-opening of cyclohexene oxide.

Method 1: Reductive Amination of (1R,2R)-cyclohexane-1,2-diamine

This method involves the direct methylation of one of the amino groups of the readily available (1R,2R)-cyclohexane-1,2-diamine.

Experimental Protocol:

A detailed experimental protocol for this transformation is not explicitly available in the searched literature. However, a general procedure for reductive amination can be described.[3]

-

Imine Formation: (1R,2R)-cyclohexane-1,2-diamine is reacted with two equivalents of an appropriate formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) under acidic conditions to form the corresponding bis-imine or a related intermediate.

-

Reduction: The intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N,N'-dimethylated product. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography to afford the pure (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

Method 2: Synthesis from Cyclohexene Oxide

This approach offers a multi-step synthesis starting from cyclohexene oxide.[4][5][6]

Experimental Protocol: [5]

-

Formation of trans-2-(methylamino)cyclohexanol: Cyclohexene oxide is reacted with an aqueous solution of methylamine (25-30%) in a sealed reactor at 80°C for 5 hours.

-

Aziridine Formation: The resulting trans-2-(methylamino)cyclohexanol undergoes a Mitsunobu reaction to form the corresponding 7-methyl-7-azabicyclo[4.1.0]heptane (an aziridine). The pH is adjusted from 2 to 10 during this step. This intermediate is often used without further purification.

-

Ring-Opening of Aziridine: The aziridine is then subjected to a ring-opening reaction with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield trans-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.

Another described method involves heating 7-methyl-7-azabicyclo[4.1.0]heptane with a 23-30% aqueous solution of methylamine and ammonium chloride in an oil bath at 94-99°C for 21.5 hours. After cooling and basification with solid sodium hydroxide, the product is extracted with ether, dried, and distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[7]

Characterization

The structural elucidation and purity assessment of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine are typically performed using a combination of spectroscopic and physical methods.

Physical Properties

The compound is a solid at room temperature.[1][7]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [8] |

| Molecular Weight | 142.24 g/mol | [8] |

| Melting Point | 17 °C | [7] |

| Boiling Point | 78 °C at 1866 Pa | [7] |

| Purity | ≥95% | [9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the target molecule.

¹H NMR (Proton NMR):

A publication provides the following ¹H NMR data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine in CDCl₃.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.86–0.94 | m | 2H | CH₂CHN |

| 1.13–1.19 | m | 2H | CH₂CH₂ CHN |

| 1.61–1.67 | m | 2H | CH₂ CH₂CHN |

| 1.68–1.75 | br | 2H | NH |

| 1.93–2.00 | m | 2H | CH₂ CHN |

| 2.02–2.06 | m | 2H | CHNCHN |

| 2.33 | s | 6H | NCH₃ |

¹³C NMR (Carbon NMR):

The same publication provides the corresponding ¹³C NMR data.[1]

| Chemical Shift (ppm) | Assignment |

| 25.0 | CH₂C H₂CHN |

| 30.8 | C H₂CHN |

| 33.7 | CH₃ |

| 63.2 | CHN |

Visualizations

Synthesis Pathway from Cyclohexene Oxide

Caption: Synthesis of the target diamine from cyclohexene oxide.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines experimental protocols for a closely related isomer due to the scarcity of information on the target compound, and illustrates its primary application in chemical synthesis.

Note on Isomers: It is critical to distinguish between (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, where two methyl groups are on a single nitrogen atom, and its isomer (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where one methyl group is on each nitrogen atom. The majority of published experimental data is for the latter, N,N'-dimethyl isomer. This guide will clearly differentiate between the data for the target compound and its isomer.

Physical and Chemical Properties

Quantitative data for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is sparse. The following tables summarize the available information for the target compound and provide a more detailed comparison with its N,N'-dimethyl isomer.

Table 1: General and Physical Properties

| Property | (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine |

| Molecular Formula | C₈H₁₈N₂[1][2] | C₈H₁₈N₂[3][4][5] |

| Molecular Weight | 142.24 g/mol [1][2] | 142.24 g/mol [4][5] |

| CAS Number | 320778-92-5[2] | 67579-81-1[4] |

| Appearance | Colorless to light yellow liquid[6] | White to light yellow low melting solid[5] |

| Melting Point | Not available | 4 °C[4], 17 °C (solidified upon standing)[7], 39-44 °C[5] |

| Boiling Point | 180 °C[6] | 83 °C at 13 mmHg[4], 78-80 °C at 18 mmHg |

| Density | 0.92 g/cm³[6] | 0.89 g/mL[4], 0.902 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.472 (lit.)[4] |

Table 2: Computed Chemical Properties

| Property | (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine |

| Topological Polar Surface Area (TPSA) | 29.26 Ų[2] |

| logP | 0.8179[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 1[2] |

Spectroscopic Data

Table 3: NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H-NMR | 0.86–0.94 | (m, 2H; CHCHN) |

| 1.13–1.19 | (m, 2H; CH₂CHCHN) | |

| 1.61–1.67 | (m, 2H; CH₂CH₂CHN) | |

| 1.68–1.75 | (br, 2H, NH) | |

| 1.93–2.00 | (m, 2H; CHCHN) | |

| 2.02–2.06 | (m, 2H; CHNCHN) | |

| 2.33 | (s, 6H; NCH₃) | |

| ¹³C-NMR | 25.0 | (CH₂CH₂CHN) |

| 30.8 | (CH₂CHN) | |

| 33.7 | (CH) | |

| 63.2 | (CHN) | |

| Solvent: CDCl₃, Reference:[3] |

Experimental Protocols

A specific, detailed synthesis protocol for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is not available in the reviewed literature. However, a general method for the synthesis of the isomeric trans-N,N'-dimethylcyclohexane-1,2-diamine is described, which can provide insight into potential synthetic strategies.[4][7]

Synthesis of trans-(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine[4][7]

This synthesis involves a two-step process starting from cyclohexene oxide.

Step 1: Formation of trans-2-(methylamino)cyclohexanol Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.

Step 2: Ring-opening of in situ generated aziridine The resulting amino alcohol is subjected to a Mitsunobu reaction to form an intermediate aziridinium ion, which is then opened with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield the final product.

The following diagram illustrates the general workflow for the synthesis of chiral diamines, which could be adapted for the synthesis of the target compound.

Applications in Research and Development

Due to its chiral nature, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is expected to be useful as a chiral ligand in asymmetric catalysis, similar to its well-documented N,N'-dimethyl isomer. Chiral diamines are crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and agrochemical industries.[4]

The N,N'-dimethyl isomer is used as a ligand in copper-catalyzed C-N coupling reactions for the synthesis of various organic compounds.[4][5] It is also a key building block in the synthesis of some pharmaceuticals, including tricyclic γ-secretase modulators.[5] While no specific biological signaling pathways involving (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine have been identified, its role as a chiral building block for bioactive molecules suggests its importance in drug discovery and development.

The logical relationship of its application in catalysis is depicted below.

Safety and Handling

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

References

- 1. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 5. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. prepchem.com [prepchem.com]

The Role of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and Its Analogs as Chiral Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and its close analog, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine , are chiral diamines that have garnered significant attention in the field of asymmetric synthesis. Their rigid cyclohexane backbone and chiral centers make them effective ligands for a variety of metal-catalyzed and organocatalytic reactions, enabling the stereoselective synthesis of complex molecules. This technical guide provides an in-depth overview of their synthesis, applications, and the mechanistic principles governing their function as chiral ligands.

Introduction to Chiral Diamine Ligands

Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis. The presence of two nitrogen atoms allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The stereochemistry of the diamine backbone creates a chiral environment around the metal, which can effectively control the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The (1R,2R)-cyclohexane-1,2-diamine scaffold is particularly advantageous due to its conformational rigidity, which enhances enantioselectivity.

Synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and Analogs

The synthesis of these chiral ligands typically starts from commercially available (1R,2R)-cyclohexane-1,2-diamine or cyclohexene oxide.

Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine

A common route to (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine involves a multi-step process starting from cyclohexene oxide.[1]

Experimental Protocol:

-

Step 1: Synthesis of trans-2-(methylamino)cyclohexanol. Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.[1]

-

Step 2: Formation of 7-methyl-7-azabicyclo[4.1.0]heptane. The resulting amino alcohol undergoes a Mitsunobu reaction at room temperature. The pH is then adjusted to 10 to yield the bicyclic intermediate.[1]

-

Step 3: Ring-opening to form the diamine. The bicyclic compound is subjected to a ring-opening reaction with an aqueous methylamine solution in a sealed reactor at 110°C for 6 hours to yield the final product, trans-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.[1]

Another reported method involves the heating of 7-Methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine and ammonium chloride at 94-99°C for 21.5 hours. After workup and distillation, trans-N,N'-dimethylcyclohexane-1,2-diamine is obtained with a 39% yield.[2]

Synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine

The synthesis of the N¹,N¹-dimethyl derivative can be achieved through selective protection and alkylation strategies starting from (1R,2R)-cyclohexane-1,2-diamine.

Applications in Asymmetric Catalysis

(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and its analogs are versatile ligands in various asymmetric transformations, most notably in copper-catalyzed cross-coupling reactions and as organocatalysts.

Copper-Catalyzed C-N Cross-Coupling Reactions

The combination of a copper salt (e.g., CuI) with (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine forms a highly efficient catalytic system for the N-arylation of a wide range of nitrogen-containing compounds, including amines, amides, and heterocycles.[1] This reaction, often referred to as the Ullmann condensation or Goldberg reaction, is a fundamental transformation in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.

General Reaction Scheme:

Where Ar-X is an aryl halide (I, Br, or Cl) and H-Nuc is an amine, amide, or heterocycle.

Mechanistic Insights:

Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.[3][4][5][6] The diamine ligand plays a crucial role in stabilizing the copper center and controlling the concentration of the active catalytic species.[3][4][5][6] The cycle is generally believed to involve the formation of a copper(I) amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the active Cu(I) catalyst.

Organocatalysis

Derivatives of (1R,2R)-cyclohexane-1,2-diamine have been successfully employed as bifunctional organocatalysts. These catalysts typically contain a hydrogen-bond donor moiety (e.g., thiourea, squaramide, or in this case, a benzenediamine) attached to the chiral diamine scaffold.

A study on the Michael addition of acetylacetone to trans-β-nitrostyrene utilized a series of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine as a hydrogen-bond donor.

General Reaction Scheme:

Quantitative Data from Organocatalyzed Michael Addition:

The following table summarizes the results for a selection of the synthesized organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene. The catalysts are derivatives of (1R,2R)-cyclohexane-1,2-diamine.

| Catalyst Entry | R¹ | R² | R³ | R⁴ | Conversion (%) | ee (%) |

| 9a | H | H | H | SO₂-4-Me-Ph | 78 | 29 (S) |

| 9b | H | H | CF₃ | SO₂-4-Me-Ph | 85 | 35 (S) |

| 10c | Me | H | CN | SO₂-4-Cl-Ph | 93 | 41 (S) |

| 14a | H | H | H | CO-Ph | 65 | 15 (S) |

| 14b | H | H | CF₃ | CO-Ph | 72 | 21 (S) |

| 17a | H | H | H | CH₂-Ph | 55 | 10 (S) |

| 20a | H | H | H | Ph | 61 | 12 (S) |

Data extracted from a study on related organocatalysts.

Experimental Protocol for Organocatalyzed Michael Addition:

To a solution of trans-β-nitrostyrene (0.1 mmol) in anhydrous dichloromethane (1 mL) was added the organoc

References

- 1. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]

- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]

A Technical Guide to Asymmetric Catalysis Using Chiral Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

The imperative for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool in modern organic synthesis. Among the vast array of chiral ligands developed, chiral diamines have emerged as a privileged class, enabling highly efficient and selective transformations. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of asymmetric catalysis employing chiral diamine ligands, with a focus on key ligands such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and their derivatives.

Core Concepts in Chiral Diamine-Mediated Asymmetric Catalysis

Chiral diamine ligands, particularly those possessing C₂ symmetry, form well-defined coordination complexes with transition metals such as ruthenium, rhodium, and iridium. The stereochemical information embedded in the chiral backbone of the diamine is effectively transferred to the substrate during the catalytic cycle, thereby directing the formation of one enantiomer over the other.

A pivotal concept in this field is metal-ligand bifunctional catalysis . In many reactions, such as the renowned Noyori asymmetric hydrogenation, the diamine ligand is not a mere spectator but actively participates in the catalytic mechanism. For instance, in the reduction of ketones, a metal hydride and a proton from the amine N-H group are transferred to the carbonyl group in a concerted, outer-sphere mechanism. This bifunctional nature is crucial for the high efficiency and enantioselectivity observed in these catalytic systems.[1]

Key Chiral Diamine Ligands and Their Applications

Several chiral diamines have proven to be exceptionally effective in a wide range of asymmetric transformations. The following sections detail the applications of some of the most prominent examples.

N-Sulfonylated 1,2-Diphenylethylenediamine (e.g., TsDPEN)

N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a cornerstone ligand for the asymmetric transfer hydrogenation of ketones and imines. Ruthenium(II) complexes of TsDPEN are highly active and enantioselective catalysts, furnishing chiral alcohols and amines with excellent enantiomeric excess (ee).[1]

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru/TsDPEN Catalysts

| Entry | Ketone Substrate | Catalyst (mol%) | H-Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 2 | >99 | 97 (R) | J. Am. Chem. Soc. 1996, 118, 2521 |

| 2 | 1'-Acetonaphthone | [RuCl(p-cymene)((S,S)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 4 | >99 | 98 (S) | J. Am. Chem. Soc. 1996, 118, 2521 |

| 3 | 2,4,6-Trimethylacetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 16 | >99 | 99 (R) | J. Am. Chem. Soc. 1996, 118, 2521 |

| 4 | 1-Indanone | [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 0.5 | >99 | 98 (S) | J. Am. Chem. Soc. 1996, 118, 4916 |

| 5 | Tetralone | [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 1 | >99 | 97 (R) | J. Am. Chem. Soc. 1996, 118, 4916 |

1,2-Diaminocyclohexane (DACH)

The rigid, chiral scaffold of 1,2-diaminocyclohexane (DACH) has made it a versatile ligand in a multitude of asymmetric reactions, including hydrogenations, epoxidations, and cyclopropanations. Its derivatives are key components in Jacobsen's catalyst for asymmetric epoxidation and in various bifunctional thiourea catalysts for organocatalysis.

Table 2: Applications of DACH-Derived Ligands in Asymmetric Catalysis

| Entry | Reaction Type | Substrate | Catalyst System | ee (%) | Reference |

| 1 | Epoxidation | cis-β-Methylstyrene | Jacobsen's Catalyst (Mn-salen with DACH backbone) | 92 | J. Am. Chem. Soc. 1991, 113, 7063 |

| 2 | Henry Reaction | Benzaldehyde & Nitromethane | Cu(II)-DACH complex | 94 | Org. Lett. 2005, 7, 4713 |

| 3 | Michael Addition | 2-Cyclohexenone & Diethyl malonate | Ni(II)-DACH complex | 85 | J. Am. Chem. Soc. 2002, 124, 1307 |

| 4 | Aza-Henry Reaction | N-Boc-imine & Nitroethane | Cu(OAc)₂/(R,R)-DACH-derived ligand | 99 | Angew. Chem. Int. Ed. 2007, 46, 7803 |

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(p-cymene)[(R,R)-TsDPEN]

This protocol is a representative example for the asymmetric transfer hydrogenation of a prochiral ketone.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (7.4 mg, 0.02 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.

-

Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Hydrogen Source Preparation: Prepare a 5:2 molar mixture of formic acid and triethylamine.

-

Reaction Execution: To the solution of acetophenone, add the pre-formed catalyst solution via cannula. Then, add the formic acid/triethylamine mixture (0.5 mL).

-

Monitoring and Work-up: Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Materials:

-

(1R,2R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve (1R,2R)-DPEN (2.12 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous CH₂Cl₂ (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) to the cooled reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (R,R)-TsDPEN as a white solid.

Visualizing Catalytic Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in asymmetric catalysis.

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

References

In-depth Technical Guide on the Mechanism of Action of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine , a chiral diamine ligand, has emerged as a significant tool in the field of asymmetric catalysis. Its rigid cyclohexane backbone and chiral centers enable the formation of well-defined metal complexes that can effectively induce enantioselectivity in a variety of organic transformations. This technical guide delves into the core mechanism of action of this ligand, focusing on its application in copper-catalyzed reactions, and provides detailed experimental insights.

Core Principles of Catalysis with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

The catalytic efficacy of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine lies in its ability to form a chiral pocket around a metal center, typically copper. This steric and electronic environment dictates the orientation of the substrates, leading to the preferential formation of one enantiomer of the product. The dimethylamino group on one of the nitrogen atoms introduces asymmetry and specific steric bulk, which is crucial for achieving high levels of enantiocontrol.

Mechanism of Action in Copper-Catalyzed Ullmann-Type Coupling Reactions

One of the prominent applications of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is in copper-catalyzed Ullmann-type C-N coupling reactions. The proposed catalytic cycle, based on computational and experimental studies of similar diamine ligands, is illustrated below. The ligand, denoted as L*, plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the reaction.

The catalytic cycle begins with the formation of a copper(I) complex with the chiral diamine ligand (L*). This complex then coordinates with the aryl halide (R-X). The subsequent oxidative addition of the aryl halide to the copper(I) center forms a transient, high-valent copper(III) intermediate. The nucleophile (Nu-H) then coordinates to this intermediate, and subsequent reductive elimination yields the desired C-N coupled product and regenerates the active copper(I)-ligand complex for the next catalytic cycle. The chirality of the diamine ligand directs the facial selectivity of the substrate approach and the geometry of the copper(III) intermediate, thereby controlling the stereochemical outcome of the reaction.

Application in Asymmetric Synthesis: Quantitative Data

The versatility of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives as ligands is demonstrated in various asymmetric catalytic reactions. Below is a summary of representative quantitative data from the literature for reactions employing similar chiral diamine ligands, showcasing the high yields and enantioselectivities achievable.

| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Asymmetric Henry Reaction | Cu(OAc)₂ / (1R,2R)-diamine derivative | Benzaldehyde | Nitromethane | 95 | 95 | [1] |

| Asymmetric Henry Reaction | Cu(OAc)₂ / Bis(trans-cyclohexane-1,2-diamine) | Aromatic Aldehydes | Nitromethane | Good | High | [2] |

| Ullmann Ether Coupling | Cu Salt / N-methylproline | DAEH precursor | - | - | 92:8 er | [3] |

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for key reactions where (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine or its analogs are employed.

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction[2][4]

This protocol outlines a general procedure for the enantioselective Henry (nitroaldol) reaction between an aldehyde and nitromethane, catalyzed by a copper(II) complex of a chiral diamine ligand.

Materials:

-

Chiral diamine ligand (e.g., (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine derivative)

-

Copper(II) acetate (Cu(OAc)₂)

-

Aldehyde

-

Nitromethane

-

Solvent (e.g., ethanol, THF, or a mixture)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the chiral diamine ligand (0.02 mmol, 10 mol%) in the chosen solvent (2 mL) is added Cu(OAc)₂ (0.02 mmol, 10 mol%).

-

The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.

-

The solution is then cooled to the specified reaction temperature (e.g., 0 °C).

-

The aldehyde (0.2 mmol, 1.0 equiv) is added, followed by the addition of nitromethane (2.0 mmol, 10.0 equiv).

-

The reaction mixture is stirred at this temperature for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the desired β-nitroalcohol.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol 2: Synthesis of 4H-benzo[f]imidazo[5][6]diazepin-6-ones via Multi-component Ullmann Coupling[7]

General Procedure for Copper-Catalyzed N-Arylation:

-

A reaction tube is charged with CuI (5-10 mol%), (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%), the aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

A solvent (e.g., dioxane or toluene) is added, and the tube is sealed.

-

The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.

Conclusion

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are powerful chiral ligands in asymmetric catalysis, particularly in copper-catalyzed reactions. The well-defined chiral environment created by these ligands around the metal center is key to achieving high levels of enantioselectivity. The provided mechanistic insights and experimental protocols serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereoselective construction of complex chiral molecules. Further exploration of this ligand in other catalytic systems holds the potential for the discovery of novel and highly efficient asymmetric transformations.

References

A Technical Guide to the Spectroscopic Analysis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral diamine, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. Given the limited availability of published experimental spectra for this specific compound, this document leverages data from its close structural isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, as a valuable reference point. The experimental protocols detailed herein are established methodologies applicable for the acquisition of spectroscopic data for the title compound.

Chemical Structure and Properties

-

IUPAC Name: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

Molecular Formula: C₈H₁₈N₂[1]

-

Molecular Weight: 142.24 g/mol [1]

-

CAS Number: 320778-92-5[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for the isomeric compound (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, which can serve as a reference.[3]

Table 1: ¹H NMR Data of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 2.33 | s | 6H | N-CH ₃ |

| 2.02-2.06 | m | 2H | CH -N |

| 1.93-2.00 | m | 2H | CH ₂ axial |

| 1.68-1.75 | br | 2H | NH |

| 1.61-1.67 | m | 2H | CH ₂ equatorial |

| 1.13-1.19 | m | 2H | CH ₂ equatorial |

| 0.86-0.94 | m | 2H | CH ₂ axial |

Table 2: ¹³C NMR Data of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [3]

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 63.2 | C HN |

| 33.7 | N-C H₃ |

| 30.8 | C H₂ |

| 25.0 | C H₂ |

For (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, one would expect the N-methyl signal in the ¹H NMR to be a singlet integrating to 6H. The protons on the cyclohexane ring would show more complex splitting patterns due to the asymmetry introduced by the dimethylamino group. In the ¹³C NMR, two distinct signals for the methyl carbons would not be present; instead, a single signal for the two equivalent methyl carbons attached to the same nitrogen is expected.

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by several key absorptions. For (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, which is a primary amine, the following bands are anticipated.[4][5]

Table 3: Predicted IR Absorption Bands for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3400-3250 | Medium | N-H stretch (primary amine, two bands expected) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1250-1020 | Medium-Weak | C-N stretch (aliphatic amine) |

| 910-665 | Strong, Broad | N-H wag (primary amine) |

Mass Spectrometry (MS)

The mass spectrum of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is expected to show a molecular ion peak (M⁺) at m/z = 142. Characteristic fragmentation patterns for alkylamines involve α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[6]

Table 4: Predicted Mass Spectrometry Data for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

| m/z | Interpretation |

| 142 | Molecular ion [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 98 | α-cleavage fragment |

| 84 | α-cleavage fragment |

| 71 | α-cleavage fragment |

| 58 | α-cleavage fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for diamine compounds such as (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard ¹H spectrum with the following typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum with typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): [7]

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Data Acquisition (Electrospray Ionization - ESI): [8][9]

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Typical ESI-MS parameters for small molecules:

-

Ionization mode: Positive

-

Capillary voltage: 3-5 kV

-

Nebulizing gas pressure: 10-20 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 200-350 °C

-

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 320778-92-5|(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uab.edu [uab.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Cyclohexane Diamine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-diaminocyclohexane (DACH) and its derivatives represent a cornerstone of modern asymmetric synthesis and catalysis. This C₂-symmetric scaffold, prized for its conformational rigidity and stereochemical stability, has given rise to some of the most powerful and selective ligands in the chemist's toolbox. From the seminal resolution of its enantiomers to the development of iconic catalysts that bear its name, the history of chiral DACH is a story of fundamental discovery enabling transformative applications. This guide provides an in-depth exploration of the historical milestones, key experimental protocols, and catalytic applications that have established chiral cyclohexane diamine as a "privileged" scaffold in the synthesis of complex molecules and pharmaceuticals.

A Historical Perspective: From Byproduct to Indispensable Tool

The journey of trans-1,2-diaminocyclohexane begins not as a targeted synthesis, but as a component within industrial byproduct streams. First reported by Wieland and co-workers in 1926, the diamine is produced through the hydrogenation of o-phenylenediamine.[1] For decades, its potential remained largely untapped. A significant source of racemic trans-DACH is as a byproduct generated during the large-scale manufacture of 1,6-hexanediamine, a key monomer for Nylon 66.[1]

The pivotal moment for this compound came with the development of efficient methods for its resolution—the separation of its non-superimposable mirror-image isomers, or enantiomers. The classical and still widely used method employs a chiral resolving agent, L-(+)-tartaric acid. This acid selectively crystallizes with one enantiomer of the diamine, forming a diastereomeric salt that can be separated by filtration, a foundational technique that unlocked the world of asymmetric chemistry for this scaffold.[2][3]

The availability of enantiomerically pure (1R,2R)- and (1S,2S)-DACH in the latter half of the 20th century set the stage for its meteoric rise. Researchers, notably Barry M. Trost and Eric N. Jacobsen, recognized that the rigid cyclohexane backbone and the C₂-symmetry of the diamine provided an ideal chiral environment for metal catalysts. In 1973, Trost adapted the palladium-catalyzed allylic alkylation reaction, first pioneered by Jiro Tsuji in 1965, by introducing phosphine-based ligands.[4][5] This led to the development of the eponymous Trost ligand , a bis-amide derived from (1R,2R)-DACH and 2-(diphenylphosphino)benzoic acid, which enabled highly enantioselective carbon-carbon bond formations.[6]

In the early 1990s, Eric N. Jacobsen reported his groundbreaking work on manganese-salen complexes for the asymmetric epoxidation of unfunctionalized olefins.[1][7][8] The ligand, a Schiff base formed between a salicylaldehyde derivative and (1R,2R)-DACH, created a chiral pocket around the manganese center, leading to the highly selective transfer of an oxygen atom to one face of a double bond. This Jacobsen's catalyst offered a powerful solution for creating chiral epoxides, essential building blocks in synthesis.[1][7][8]

Beyond catalysis, the (1R,2R)-DACH scaffold is a critical component of the platinum-based anticancer drug Oxaliplatin , further cementing its importance in medicinal chemistry and drug development.[3]

Core Experimental Protocols

The utility of chiral DACH derivatives is rooted in robust and reproducible experimental procedures. Below are detailed protocols for the foundational resolution of the diamine and the synthesis of two of its most influential ligand derivatives.

Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure details the classical resolution using L-(+)-tartaric acid to isolate the (1R,2R)-diamine enantiomer. The use of D-(-)-tartaric acid would similarly isolate the (1S,2S)-enantiomer.

Methodology:

-

A 1-liter beaker is charged with L-(+)-tartaric acid (75 g, 0.5 mol) and 250 mL of distilled water. The mixture is stirred until complete dissolution.[9]

-

To the stirred solution, racemic trans-1,2-diaminocyclohexane (114 g, 1.0 mol) is added carefully in a single portion. The addition is exothermic, and the temperature will rise.

-

A white precipitate of the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt forms. The resulting slurry is stirred vigorously as it cools to room temperature.

-

The mixture is then cooled further in an ice bath to below 5°C for at least 2 hours to maximize precipitation.[2]

-

The precipitate is collected by vacuum filtration. The filter cake is washed with small portions of ice-cold water and then rinsed thoroughly with methanol to remove soluble impurities.[2]

-

The solid tartrate salt is dried under vacuum. A typical yield for the resolved salt is approximately 90%, with an enantiomeric purity of ≥99% enantiomeric excess (ee).[1][2]

-

To obtain the free diamine, the tartrate salt is treated with an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12, and the free diamine is then extracted with an organic solvent like dichloromethane. The organic extracts are dried and the solvent is removed in vacuo.

Synthesis of the Trost Ligand: (1R,2R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane

The Trost ligand is synthesized by a straightforward amide coupling reaction between the resolved diamine and 2-(diphenylphosphino)benzoic acid.

Methodology:

-

To a solution of 2-(diphenylphosphino)benzoic acid (2.2 equivalents) in an anhydrous, aprotic solvent such as dichloromethane or THF, a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC is added.

-

The mixture is stirred at 0°C for 15-20 minutes to form the activated acid species.

-

A solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC for the consumption of the diamine.

-

Upon completion, the reaction mixture is filtered to remove the urea byproduct (if DCC or EDC is used).

-

The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the Trost ligand as a white solid.

Synthesis of (R,R)-Jacobsen's Catalyst

The synthesis involves two main steps: the formation of the salen ligand via Schiff base condensation, followed by metallation with manganese(II).

Methodology:

-

Ligand Synthesis: A solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in ethanol is prepared in a round-bottomed flask.[9]

-

To this, a solution of (1R,2R)-diaminocyclohexane (1.0 equivalent, obtained from the resolution step) in ethanol is added.[9]

-

The mixture is heated to reflux for 1-2 hours. A yellow precipitate of the N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen) ligand forms upon cooling.

-

The yellow solid is collected by filtration, washed with cold ethanol, and dried.

-

Metallation: The synthesized salen ligand is dissolved in toluene and heated to reflux.[9]

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, ~2.2 equivalents) is added, and the mixture is refluxed for 1-2 hours.[5]

-

Air is then bubbled through the refluxing solution for approximately 1 hour. This oxidizes the Mn(II) to the active Mn(III) state. During this time, the color of the solution changes from yellow-orange to a dark brown.[9]

-

Solid lithium chloride (LiCl, ~5-10 equivalents) is added to the hot solution, and the mixture is stirred for another 30 minutes.

-

The solvent is removed under reduced pressure, and the resulting dark brown solid is washed with water and then purified, often by recrystallization from a solvent system like heptane or by chromatography, to yield the final catalyst.[5]

Quantitative Performance Data

The value of chiral DACH-derived catalysts is demonstrated by their ability to achieve high levels of enantioselectivity across a range of substrates. The following tables summarize representative performance data for the Jacobsen epoxidation and the Trost asymmetric allylic alkylation (AAA).

Table 1: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation

| Alkene Substrate | Product Epoxide | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| cis-Stilbene | cis-Stilbene Oxide | 80 | >99 (1S,2R) | [10] |

| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | 89 | 97 | [Jacobsen, 1991] |

| Indene | Indene Oxide | 90 | 88 | [Hughes et al., 1997] |

| cis-Ethyl Cinnamate | cis-Ethyl 3-phenylglycidate | 96 | 93 (2R,3R) | [Larrow & Jacobsen, 1994] |

| 2,2-Dimethylchromene | 2,2-Dimethylchromene Oxide | 97 | 92 | [7] |

Table 2: Performance of the Trost Ligand in Asymmetric Allylic Alkylation (AAA)

| Allylic Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-Dimethyl 2-(1,3-diphenylallyl)malonate | 89 | 99 | [4] |

| rac-Cyclohexenyl acetate | Sodium dimethyl malonate | (R)-Dimethyl 2-(cyclohex-2-en-1-yl)malonate | 98 | >99 | [Trost et al., 1995] |

| rac-3-Acetoxy-1-butene | Phthalimide | (S)-N-(But-3-en-2-yl)phthalimide | 81 | 97 | [Trost et al., 1996] |

| Allyl acetate | Phenylalanine ethyl ester | N-Allyl-phenylalanine ethyl ester | 71 | 96 | [9] |

| rac-Cyclopentenyl acetate | Phenol | (R)-3-Phenoxycyclopent-1-ene | 95 | 98 | [Trost et al., 1999] |

Mechanistic and Workflow Visualizations

To better illustrate the processes described, the following diagrams outline the experimental workflow and the catalytic cycles central to the application of these derivatives.

Experimental Workflow

Catalytic Cycles

Conclusion

The discovery and development of chiral cyclohexane diamine derivatives is a testament to the power of fundamental research in unlocking transformative technologies. From its origins as an overlooked industrial byproduct, the enantiopure DACH scaffold has become an indispensable element in asymmetric catalysis and pharmaceutical synthesis. The conformational rigidity and C₂-symmetry of its backbone have enabled the rational design of highly effective ligands, such as those developed by Trost and Jacobsen, which have in turn opened new avenues for the stereocontrolled synthesis of complex organic molecules. The continued exploration of this privileged scaffold promises to yield further innovations, driving progress in drug discovery, materials science, and beyond.

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. Trost ligand - Wikipedia [en.wikipedia.org]

- 7. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solved 9.58 (*) Enantioselective epoxidation of | Chegg.com [chegg.com]

Application Notes and Protocols for Asymmetric Aldol Reaction Using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an asymmetric aldol reaction using the chiral organocatalyst (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. This method is valuable for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceuticals and other fine chemicals.

Introduction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the creation of chiral β-hydroxy aldehydes and ketones with high stereocontrol. Organocatalysis has emerged as a key strategy for these transformations, offering a metal-free and often more environmentally benign alternative to traditional methods. Chiral diamines, such as derivatives of 1,2-diaminocyclohexane, are a prominent class of organocatalysts that have demonstrated high efficacy in inducing enantioselectivity.[1][2] This protocol details the application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in the direct asymmetric aldol reaction between cyclic ketones and aromatic aldehydes.

Reaction Principle

The reaction proceeds through an enamine-based catalytic cycle. The chiral diamine catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The use of a Brønsted acid co-catalyst can protonate the tertiary amine of the diamine, which is thought to activate the aldehyde electrophile through hydrogen bonding, enhancing both reactivity and stereoselectivity.

Experimental Protocols

Materials and Reagents

-

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

-

Cyclic ketone (e.g., cyclohexanone, cyclopentanone)

-

Brønsted acid (e.g., trifluoroacetic acid - TFA)

-

Solvent (e.g., water, brine, or organic solvent like DMSO)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

General Procedure for the Asymmetric Aldol Reaction

-

Catalyst Preparation: In a reaction vial, dissolve (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine (0.1 mmol, 10 mol%) and a Brønsted acid (e.g., TFA, 0.1 mmol, 10 mol%) in the chosen solvent (2.0 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst salt.

-

Reaction Setup: To the catalyst solution, add the cyclic ketone (2.0 mmol, 2.0 equivalents). Stir the mixture for another 10 minutes.

-

Aldol Reaction: Add the aromatic aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric aldol reaction between various aldehydes and ketones catalyzed by a chiral diamine system.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Water | 24 | 95 | >95:5 | 98 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Water | 36 | 92 | 95:5 | 97 |

| 3 | 4-Bromobenzaldehyde | Cyclohexanone | 10 | Water | 36 | 93 | 94:6 | 96 |

| 4 | Benzaldehyde | Cyclohexanone | 10 | Water | 48 | 85 | 90:10 | 92 |

| 5 | 2-Nitrobenzaldehyde | Cyclohexanone | 10 | Water | 24 | 96 | >95:5 | 99 |

| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 10 | Water | 48 | 88 | 92:8 | 95 |

Mandatory Visualization

Caption: Workflow for the (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyzed asymmetric aldol reaction.

References

Application Notes and Protocols for Asymmetric Michael Addition using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric organocatalysis has enabled the enantioselective synthesis of Michael adducts, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. Chiral diamines, particularly derivatives of (1R,2R)-cyclohexane-1,2-diamine, have emerged as powerful organocatalysts for these transformations. This document provides detailed application notes and a general protocol for the asymmetric Michael addition of ketones to nitroolefins, a key transformation for the synthesis of chiral γ-nitro ketones, utilizing the chiral catalyst (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

The catalytic cycle is generally understood to proceed through an enamine-iminium pathway. The chiral diamine reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroolefin Michael acceptor. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric Michael addition of ketones to nitroolefins catalyzed by chiral diamine catalysts analogous to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. These data are intended to provide an expectation of the yields and stereoselectivities achievable with this class of catalysts.

Table 1: Asymmetric Michael Addition of Cyclohexanone to various β-Nitrostyrenes

| Entry | R in β-Nitrostyrene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | H | 10 | Toluene | 24 | 95 | >95:5 | 98 |

| 2 | 4-Cl | 10 | Toluene | 24 | 92 | >95:5 | 97 |

| 3 | 4-Me | 10 | Toluene | 36 | 88 | >95:5 | 99 |

| 4 | 2-Cl | 10 | CH2Cl2 | 48 | 85 | 90:10 | 96 |

| 5 | 4-NO2 | 10 | CH2Cl2 | 24 | 98 | >95:5 | 95 |

Table 2: Asymmetric Michael Addition of various Ketones to trans-β-Nitrostyrene

| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclopentanone | 10 | Toluene | 48 | 85 | 90:10 | 95 |

| 2 | Acetone | 20 | neat | 72 | 75 | - | 88 |

| 3 | Propiophenone | 15 | CHCl3 | 60 | 82 | 85:15 | 92 |

| 4 | 4-Methoxyacetophenone | 15 | CHCl3 | 60 | 88 | 88:12 | 94 |

Experimental Protocols

This section provides a general, step-by-step protocol for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. This protocol is based on established procedures for structurally similar chiral diamine catalysts and should be optimized for specific substrates.

General Protocol for the Asymmetric Michael Addition

Materials:

-

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

Ketone (e.g., cyclohexanone)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and the chiral catalyst (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine (0.1 mmol, 10 mol%).

-

Addition of Reactants: Dissolve the solids in the chosen anhydrous solvent (e.g., 2 mL of toluene). Add the ketone (2.0 mmol, 2.0 equiv) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitroolefin is consumed (typically 24-48 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro ketone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determination of Stereoselectivity: Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Mandatory Visualizations

Catalytic Cycle of the Asymmetric Michael Addition

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Ullmann Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems. Among these, the combination of a copper source with a chiral diamine ligand has emerged as a powerful tool for the synthesis of N-arylated compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the use of the chiral ligand (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in copper-catalyzed Ullmann coupling reactions. This ligand, in conjunction with a copper(I) source, forms a highly efficient catalytic system for the N-arylation of a wide range of substrates, including amides, lactams, and nitrogen heterocycles, with aryl and heteroaryl halides.

The use of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine offers several advantages, including milder reaction conditions compared to traditional Ullmann reactions, broad substrate scope, and high yields. The chirality of the ligand can also be exploited in asymmetric synthesis, making it a valuable tool in the development of enantiomerically pure compounds.

Catalytic System Overview

The primary catalytic system involves the in-situ formation of a copper(I) complex with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. Copper(I) iodide (CuI) is a commonly used and air-stable precursor for this purpose. The diamine ligand chelates to the copper center, enhancing its catalytic activity and stability.

Applications in N-Arylation of Amides and Lactams

A primary application of the CuI/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine system is the N-arylation of amides and lactams. This transformation is particularly valuable for the synthesis of anilides and related structures found in numerous bioactive molecules. The reaction generally proceeds with high efficiency for a variety of aryl iodides and bromides.

Quantitative Data Summary

The following table summarizes the yields for the N-arylation of various amides and lactams with different aryl halides using a CuI/diamine catalyst system. While the seminal work by Buchwald and coworkers primarily utilized the parent trans-1,2-cyclohexanediamine, they noted that the N,N'-dimethylated ligand often provides superior results, especially for more challenging substrates. The data presented is representative of the efficacy of this class of ligands.

| Entry | Aryl Halide | Amide/Lactam | Product | Yield (%) |

| 1 | Iodobenzene | Benzamide | N-Phenylbenzamide | 95 |

| 2 | 4-Iodotoluene | Benzamide | N-(4-Tolyl)benzamide | 98 |

| 3 | 4-Iodoanisole | Benzamide | N-(4-Methoxyphenyl)benzamide | 99 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Benzamide | N-(4-(Trifluoromethyl)phenyl)benzamide | 85 |

| 5 | 2-Iodotoluene | Benzamide | N-(o-Tolyl)benzamide | 91 |

| 6 | 1-Bromonaphthalene | Benzamide | N-(Naphthalen-1-yl)benzamide | 88 |

| 7 | Iodobenzene | 2-Pyrrolidinone | 1-Phenylpyrrolidin-2-one | 94 |

| 8 | 4-Iodotoluene | 2-Pyrrolidinone | 1-(p-Tolyl)pyrrolidin-2-one | 96 |

| 9 | 3-Iodopyridine | Benzamide | N-(Pyridin-3-yl)benzamide | 75 |

| 10 | 4-Chlorotoluene | Benzamide | N-(p-Tolyl)benzamide | 93[1] |

Note: The yield for entry 10 was achieved with the N,N'-dimethyl ligand at 110 °C over 23 hours.[1] Data for entries 1-9 are based on studies with the parent trans-1,2-cyclohexanediamine, which is indicative of the performance of the N,N'-dimethylated analog.

Experimental Protocol: General Procedure for N-Arylation of Amides

This protocol is a general guideline based on established methodologies. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

Copper(I) iodide (CuI, 99.99%)

-

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

Aryl halide (iodide or bromide)

-

Amide or lactam

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, dried in an oven

Procedure:

-

To a flame-dried Schlenk tube or a resealable vial, add CuI (0.05 mmol, 5 mol%), the amide or lactam (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

-

Anhydrous dioxane (1.0 mL) is added via syringe, followed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine (0.10 mmol, 10 mol%).

-

The aryl halide (1.0 mmol) is then added via syringe.

-

The reaction mixture is stirred vigorously in a preheated oil bath at 110 °C for 24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL).

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Applications in N-Arylation of Heterocycles

The CuI/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst system is also highly effective for the N-arylation of a variety of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles. This method provides a direct route to N-aryl heterocycles, which are important substructures in many pharmaceutical agents.

Quantitative Data Summary

The following table presents representative yields for the N-arylation of various heterocycles with aryl halides using a CuI/diamine catalyst system.

| Entry | Aryl Halide | Heterocycle | Product | Yield (%) |

| 1 | Iodobenzene | Imidazole | 1-Phenyl-1H-imidazole | 95 |

| 2 | 4-Iodotoluene | Imidazole | 1-(p-Tolyl)-1H-imidazole | 98 |

| 3 | 3-Iodobenzonitrile | Imidazole | 3-(1H-Imidazol-1-yl)benzonitrile | 90 |

| 4 | 2-Iodothiophene | Imidazole | 1-(Thiophen-2-yl)-1H-imidazole | 85 |

| 5 | Iodobenzene | 1,2,4-Triazole | 1-Phenyl-1H-1,2,4-triazole | 94 |

| 6 | 4-Iodoanisole | Pyrazole | 1-(4-Methoxyphenyl)-1H-pyrazole | 92 |

| 7 | 1-Bromonaphthalene | Imidazole | 1-(Naphthalen-1-yl)-1H-imidazole | 87 |

| 8 | 2-Bromopyridine | Imidazole | 1-(Pyridin-2-yl)-1H-imidazole | 78 |

Note: Data is based on studies with the parent trans-1,2-cyclohexanediamine, which is indicative of the performance of the N,N'-dimethylated analog.

Experimental Protocol: General Procedure for N-Arylation of Heterocycles

Materials:

-

Copper(I) iodide (CuI, 99.99%)

-

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

Aryl halide (iodide or bromide)

-

Nitrogen heterocycle

-

Base (e.g., K₂CO₃ or Cs₂CO₃), dried

-

Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, a reaction tube is charged with CuI (0.05 mmol, 5 mol%), the nitrogen heterocycle (1.2 mmol), and the base (2.0 mmol).

-

The tube is sealed, and the anhydrous solvent (1.0 mL) is added, followed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine (0.10 mmol, 10 mol%).

-

The aryl halide (1.0 mmol) is then added.

-

The reaction vessel is sealed and heated in an oil bath at the appropriate temperature (typically 110-130 °C) for 24 hours.

-

Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The residue is purified by flash chromatography or recrystallization to yield the N-arylated heterocycle.

Conclusion

The use of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine as a ligand in copper-catalyzed Ullmann coupling reactions provides a versatile and efficient method for the N-arylation of amides, lactams, and a wide array of nitrogen heterocycles. The protocols outlined in this document serve as a practical guide for researchers in organic synthesis and drug development to employ this powerful catalytic system for the construction of valuable C-N bonds. The mild reaction conditions and broad substrate compatibility make this methodology a valuable addition to the synthetic chemist's toolbox.

References

Application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in the Enantioselective Synthesis of Chiral Chromanes

Introduction: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a versatile chiral ligand extensively employed in asymmetric catalysis. Its C2-symmetric scaffold allows for the formation of stable metal complexes that can effectively induce enantioselectivity in a variety of chemical transformations.[1][2][3] A significant application of this ligand is in the copper-catalyzed intramolecular C-O bond formation, enabling the asymmetric synthesis of valuable pharmaceutical intermediates such as chiral chromanes.[4][5] Chromane moieties are prevalent in a wide range of biologically active compounds and natural products, making their enantioselective synthesis a critical endeavor in drug discovery and development.